molecular formula C13H20ClFN2 B3228006 (1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride CAS No. 1261235-82-8

(1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B3228006
CAS No.: 1261235-82-8
M. Wt: 258.76 g/mol
InChI Key: HPSSZODPXQGYSB-UHFFFAOYSA-N
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Description

(1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride is a fluorinated piperidine derivative with a methanamine group at the 3-position of the piperidine ring and a 2-fluorobenzyl substituent at the 1-position. The fluorine atom at the benzyl group enhances lipophilicity and metabolic stability, while the piperidine scaffold provides conformational flexibility for receptor interactions .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-13-6-2-1-5-12(13)10-16-7-3-4-11(8-15)9-16;/h1-2,5-6,11H,3-4,7-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSSZODPXQGYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-82-8
Record name 3-Piperidinemethanamine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride with five analogs based on molecular structure, substituents, and available physicochemical data.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/LCMS Data Structural Notes
This compound (Target Compound) C13H18ClFN2 256.75 2-Fluorobenzyl, piperidin-3-yl methanamine Not explicitly reported Central piperidine with fluorinated benzyl and primary amine
N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (6) C19H17ClFN2O2S 391.07 2-Fluorobenzyl, 4-chlorobenzyl, 5-nitrothiophen-2-yl LCMS: tR = 1.25 min, 100% Nitrothiophene introduces aromaticity and electron-withdrawing groups
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride C14H20ClFN2 270.78 4-Fluorobenzyl, piperidin-4-yl methanamine Purity: 95% (BD213541) Fluorine at para position; methanamine at piperidin-4-yl
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide C10H8FN3O 205.19 2-Fluorobenzyl, 1H-1,2,3-triazole-4-carboxamide USP grade Triazole ring replaces piperidine; carboxamide functional group
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride C5H9ClF3N 175.58 Trifluoromethyl cyclopropane, methanamine Storage: Room temperature Cyclopropane core with trifluoromethyl group; lacks aromaticity
1-(Piperidin-3-yl)methanamine hydrochloride C6H15ClN2 150.65 Unsubstituted piperidin-3-yl methanamine Not reported Simplest analog; lacks fluorobenzyl or other substituents

Key Structural Differences and Implications

Substituent Position and Electronic Effects The 2-fluorobenzyl group in the target compound provides ortho-substitution, which may sterically hinder interactions compared to the 4-fluorobenzyl analog .

Scaffold Modifications

  • Replacing the piperidine with a triazole () reduces basicity and alters hydrogen-bonding capacity, impacting solubility and target selectivity .
  • The cyclopropane core in [1-(trifluoromethyl)cyclopropyl]methanamine () increases rigidity, which may limit conformational adaptability but improve metabolic stability .

Pharmacological Relevance

  • Piperidine-based compounds (e.g., target compound, BD213541) are often explored as CNS agents due to their ability to cross the blood-brain barrier .
  • The absence of fluorobenzyl in 1-(piperidin-3-yl)methanamine () simplifies the structure but may reduce receptor affinity .

Biological Activity

(1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom on the benzyl group, which can significantly influence its pharmacological properties.

The compound's IUPAC name is N-[(2-fluorophenyl)methyl]-N-methylpiperidin-3-amine; hydrochloride. Its molecular formula is C13H19FN2HClC_{13}H_{19}FN_2\cdot HCl with a molecular weight of 252.76 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom may enhance the compound's binding affinity, modulating the activity of specific targets involved in disease processes.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-β. Such inhibition may be beneficial in treating various diseases, including cancer and inflammatory disorders .

Antitumor Activity

In vitro studies have shown that compounds similar to this compound possess significant antitumor effects by inhibiting uncontrolled cellular proliferation associated with malignant diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Inhibition Studies : A study evaluating various piperidine derivatives found that compounds with structural similarities to this compound exhibited low micromolar IC50 values against specific enzymes, indicating strong inhibitory potential .
  • Cytotoxicity Assays : In vitro cytotoxicity assays using HeLa cell lines revealed that certain derivatives showed significant cytotoxic effects, which could be extrapolated to predict the potential of this compound in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NamePI3K InhibitionAntitumor ActivityAntimicrobial Activity
This compoundHighSignificantPotential
4-(3-Fluorobenzyl)-piperidine hydrochlorideModerateModerateModerate
1-(3-Fluorophenyl)piperidin-3-ylmethanamineHighSignificantLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride
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(1-(2-Fluorobenzyl)piperidin-3-yl)methanamine hydrochloride

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